

Samatasvir Resistance and Cross-Resistance Profile

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Compound Focus: Samatasvir

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Aspect	Details	Key Findings
Resistance-Associated Substitutions (RASs)	Primary loci: M28, Q30, L31, P32, Y93 (GT 1a/1b) [1] [2]. Specific RASs vary by genotype [3].	Single RASs can confer high-level resistance; combinations (e.g., L31V+Y93H in GT1b) cause a dramatic, synergistic increase in resistance (e.g., >15,000-fold) [2] [4].
Cross-resistance within NS5A class	Daclatasvir (DCV), Ledipasvir (LDV), Ombitasvir (OMV), Elbasvir (ELV) [3].	Yes. RASs selected by samatasvir (e.g., Y93H) confer cross-resistance to other NS5A inhibitors. Pre-existing RASs for other NS5A inhibitors also reduce samatasvir susceptibility [3].
Activity against other DAA classes	Protease Inhibitors (e.g., Simeprevir), Polymerase Inhibitors (Nucleotide/Non-nucleotide) [1].	No. Samatasvir retains full activity against viruses resistant to other DAA classes and shows additive effects when combined with them in vitro [1].
Impact of Baseline Polymorphisms	Naturally occurring RASs can be present before treatment [3] [5]. Activity is significantly influenced by polymorphisms at position 31 in GT2 [6].	In a clinical trial, samatasvir was active in GT2 patients with a baseline L31 polymorphism but showed minimal activity in those with an M31 polymorphism [6].

Experimental Data on Resistance

The quantitative data on resistance levels, often expressed as fold-change (FC) in Effective Concentration 50 (EC₅₀) compared to a wild-type reference, are crucial for understanding the potency of these substitutions.

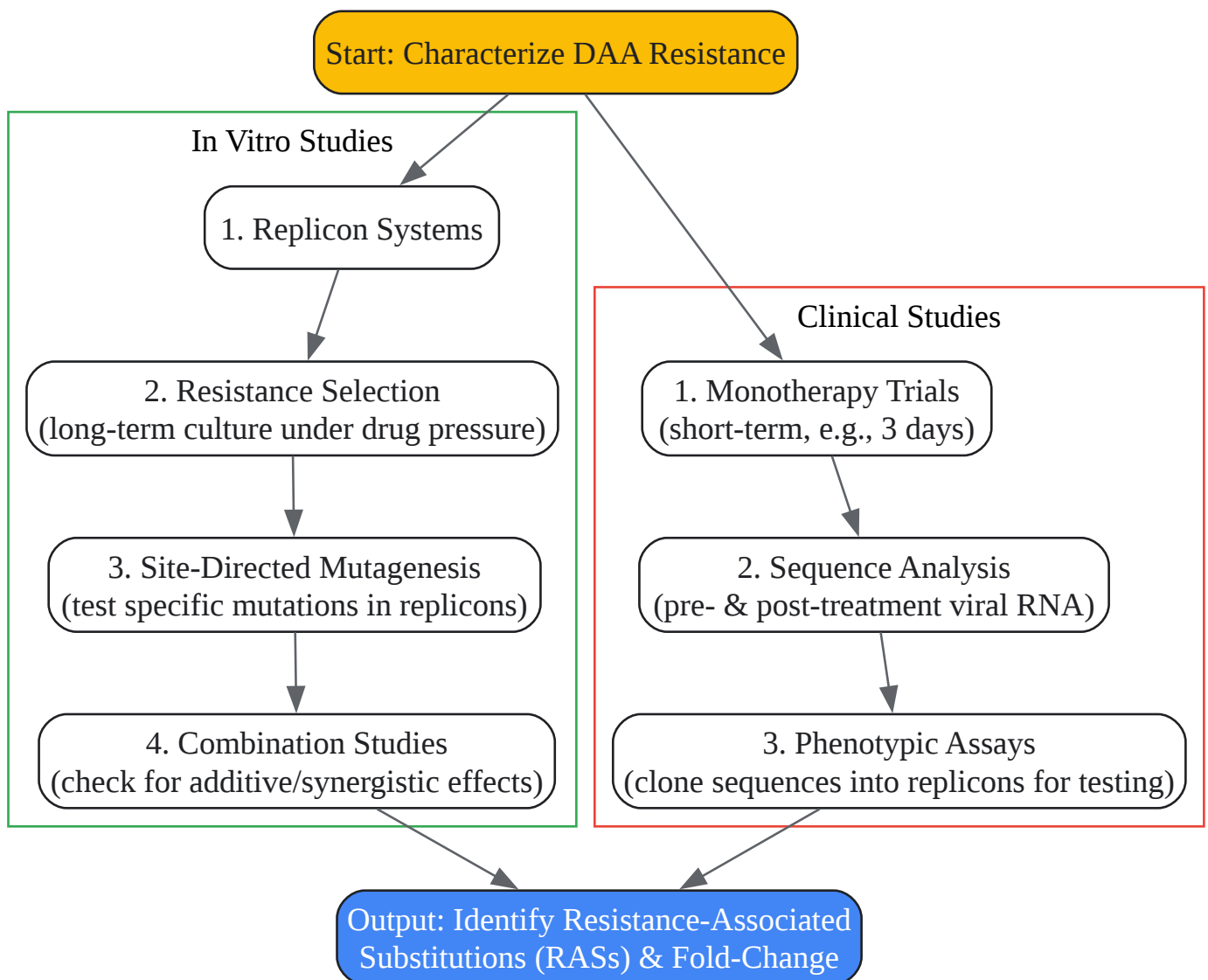
The table below compiles specific RASs and their measured resistance levels to **samatasvir** and other NS5A inhibitors from key studies [3].

Resistance-Associated Substitutions and Fold-Change in Susceptibility

Genotype	RAS(s)	Samatasvir (IDX719) FC	Daclatasvir (DCV) FC	Ledipasvir (LDV) FC	Ombitasvir (OMV) FC	Elbasvir (ELV) FC
1a	M28T	150	205	61	8695	15
1a	Q30R	10	365	632	800	16
1a	L31M	10	105	554	310	Not Specified
1a	Y93H	4400	1600	1677	41303	220
1b	L31M	3.6	3	Not Specified	Not Specified	Not Specified
1b	Y93H	93	12	994	77	17
1b	L31M + Y93H	4227	4227	Not Specified	Not Specified	Not Specified

Detailed Experimental Protocols

The data on **samatasvir**'s resistance profile were generated through standardized in vitro and clinical studies. The workflow illustrates the two main experimental paths used to characterize DAA resistance [6] [1] [3].



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- **In Vitro Resistance Selection and Profiling:** These studies use **HCV replicon systems** (engineered RNA molecules that replicate HCV non-structural proteins in human liver cells). Researchers perform **long-term culture** of these replicons in the presence of **samatasvir** to select for viral populations that can grow despite the drug. The genomes of these resistant populations are then sequenced to identify emerging RASs [1]. To confirm the role of a specific mutation, researchers use **site-directed mutagenesis** to introduce that single change into a wild-type replicon and then determine the change in drug susceptibility (fold-change in EC_{50}) [1] [2].
- **Clinical Monotherapy Studies:** In clinical trials, such as the one described in [6], treatment-naïve patients infected with various HCV genotypes received **samatasvir** as a **monotherapy for 3 days**. Plasma samples were collected before, during, and after treatment to measure viral load (HCV RNA)

and for sequence analysis. This approach identifies which RASs emerge most frequently in a clinical setting and links them to the observed antiviral activity.

Key Implications for Research and Development

- **Cross-resistance is a class effect:** The data confirm that resistance to one NS5A inhibitor, like **samatasvir**, often leads to cross-resistance to others. This underscores the importance of pre-screening for baseline RASs when using any NS5A inhibitor in a regimen [3] [5].
- **Combination therapy is essential:** The low genetic barrier to resistance of NS5A inhibitors makes them unsuitable for monotherapy. However, their high potency and complementary mechanism of action make them excellent candidates for combination therapy with DAAs from other classes (e.g., NS5B inhibitors, NS3/4A protease inhibitors), which is the standard of care [1] [7].
- **Status of Samatasvir:** According to drug development databases, **samatasvir** was **discontinued from clinical development in 2015** after being evaluated in Phase II trials [8]. Therefore, the information presented here is primarily for research and comparative purposes regarding the NS5A inhibitor class.

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References

1. In Vitro Activity and Resistance Profile of Samatasvir, a Novel ... [pmc.ncbi.nlm.nih.gov]
2. Resistance Patterns Associated with HCV NS5A Inhibitors ... [pmc.ncbi.nlm.nih.gov]
3. Frequency of Natural Resistance within NS5a Replication ... [pmc.ncbi.nlm.nih.gov]
4. Resistance Patterns Associated with HCV NS5A Inhibitors ... [mdpi.com]
5. Factors Influencing the Prevalence of Resistance- ... [mdpi.com]
6. A randomized, double-blind, multiple-dose study of the pan ... [sciencedirect.com]
7. Mechanisms of Hepatitis C Viral Resistance to Direct ... [pmc.ncbi.nlm.nih.gov]
8. - AdisInsight Samatasvir [adis.springer.com]

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